molecular formula C6H11F2O5P B1363730 (Diethoxyphosphoryl)difluoroacetic acid CAS No. 97480-37-0

(Diethoxyphosphoryl)difluoroacetic acid

Cat. No. B1363730
CAS RN: 97480-37-0
M. Wt: 232.12 g/mol
InChI Key: VKKHKYAVGAEJBE-UHFFFAOYSA-N
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Description

“(Diethoxyphosphoryl)difluoroacetic acid” is a biochemical used for proteomics research . It has a molecular formula of C6H11F2O5P and a molecular weight of 232.12 . It is a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms .


Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of interest in recent years . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “(Diethoxyphosphoryl)difluoroacetic acid” is represented by the formula C6H11F2O5P . It is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms .


Chemical Reactions Analysis

“(Diethoxyphosphoryl)difluoroacetic acid” has been used in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • α-CF3-Trifluoroalanine Derivatives : These derivatives containing N-(diethoxyphosphoryl)difluoroacetyl group are synthesized efficiently and have potential applications in peptide modification or as drug candidates (Pajkert & Röschenthaler, 2010).
    • Enantiomerically Pure 2′,3′,5′‐Trideoxy‐4′‐[(diethoxyphosphoryl)difluoromethyl]thymidine Analogues : Synthesized using a building block approach starting from chiral fluorinated molecules, these compounds have potential applications in the field of medicinal chemistry (Arnone et al., 1999).
  • Methodological Advancements in Organic Synthesis :

    • Synthesis of (α,α-difluoropropargyl)phosphonates : This method describes the synthesis of novel alkynes bearing a difluoromethylenephosphonate function, which has potential applications in creating new organic compounds (Pajkert & Röschenthaler, 2013).
  • Applications in Agriculture and Industrial Chemistry :

    • Two Closely Related Boronic Acids : These compounds, including aminophosphonic acid group in a boronic acid, offer new opportunities for applications in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).
  • Applications in Medicinal Chemistry :

    • Hepatoprotective Effects of MHY3200 : A study on the effects of 2-(4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid (MHY3200) on liver disease suggests potential medicinal applications (Kim et al., 2018).
  • Polymerization and Material Science :

    • Influence of Structure on Polymerization Rates : The study of phosphorus-containing dienes, including diethoxyphosphoryl derivatives, helps understand their polymerization reactivity, crucial for applications in material science and engineering (Albayrak et al., 2007).
  • Electrochemical Studies :

    • Electrochemical Reduction of Halogen Containing Compounds : This study, involving the electrochemical behavior of difluoroacetic acid derivatives, is significant for understanding the electrochemical properties of these compounds (Inesi & Rampazzo, 1974).

Safety And Hazards

The safety data sheet for difluoroacetic acid, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It is harmful if inhaled and harmful to aquatic life with long-lasting effects .

Future Directions

The future directions in the research of difluoromethylated compounds, including “(Diethoxyphosphoryl)difluoroacetic acid”, involve the development of inexpensive reagents, feedstock chemicals, and operationally simple procedures . There are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

properties

IUPAC Name

2-diethoxyphosphoryl-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2O5P/c1-3-12-14(11,13-4-2)6(7,8)5(9)10/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKHKYAVGAEJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)O)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377741
Record name (Diethoxyphosphoryl)difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Diethoxyphosphoryl)difluoroacetic acid

CAS RN

97480-37-0
Record name (Diethoxyphosphoryl)difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(diethoxyphosphoryl)-2,2-difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Pajkert, M Milewska, GV Röschenthaler… - Journal of Fluorine …, 2009 - Elsevier
A convenient route for the synthesis of novel amides containing at least one β-keto-α,α-difluoromethylenephosphonate group has been elaborated. The procedure requires simple …
Number of citations: 7 www.sciencedirect.com

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